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Compound of Interest

Compound Name: BB2-50F

Cat. No.: B12365362 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the chemical structure,

properties, mechanism of action, and experimental evaluation of BB2-50F, a novel

antitubercular candidate.

Introduction
BB2-50F is a synthetic amiloride derivative identified as a potent, multi-targeting agent against

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] As a 6-substituted

5-(N,N-hexamethylene)amiloride, it represents a promising scaffold for the development of new

chemotherapeutics aimed at combating drug-resistant tuberculosis by disrupting the

pathogen's energy metabolism.[3] This guide synthesizes the available technical data on BB2-
50F, from its fundamental chemical properties to its complex biological activities.

Chemical Structure and Physicochemical Properties
BB2-50F's unique structure is central to its biological activity. The core amiloride scaffold is

modified with substitutions that enhance its inhibitory functions.
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 Caption: Chemical Structure of BB2-50F.

Physicochemical Data
The key physicochemical properties of BB2-50F are summarized in the table below. These

parameters are crucial for understanding its absorption, distribution, metabolism, and excretion

(ADME) profile and for guiding further formulation and development efforts.

Property Value Reference

CAS Number 2226086-65-1 [1]

Molecular Formula C₂₀H₂₃N₇O₂ [1]

Molecular Weight 393.44 g/mol [1]

Solubility
DMSO: 100 mg/mL (254.17

mM)
[1]

Canonical SMILES
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Biological Activity and Mechanism of Action
BB2-50F exerts its potent bactericidal effects by simultaneously disrupting two critical hubs of

mycobacterial energy metabolism: the F₁Fₒ-ATP synthase and the succinate dehydrogenase

(SDH) complex. This dual-targeting mechanism is a key advantage, potentially reducing the

likelihood of resistance development.
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Dual-Target Inhibition
F₁Fₒ-ATP Synthase: BB2-50F targets the membrane-embedded c-ring of the F₁Fₒ-ATP

synthase, the primary enzyme responsible for ATP production via oxidative phosphorylation.

Inhibition of this complex leads to a rapid depletion of cellular ATP, crippling essential

metabolic processes.[2]

Succinate Dehydrogenase (SDH): The compound also inhibits the catalytic subunit of SDH,

a key enzyme that links the tricarboxylic acid (TCA) cycle to the electron transport chain.[2]

[4] This action blocks the oxidation of succinate to fumarate, disrupting the TCA cycle and

further impairing cellular respiration.[1]

The combined effect is a profound dysregulation of mycobacterial bioenergetics, leading to the

accumulation of reactive oxygen species (ROS) and rapid cell death in both replicating and

non-replicating Mtb.[1][2]
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Mechanism of Action of BB2-50F.

Antimicrobial and Antimotility Spectrum
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BB2-50F demonstrates significant activity against Mtb and also inhibits bacterial motility across

various species.

Activity Type
Organism/Syst
em

Metric Value Reference

Antitubercular
M. tuberculosis

H37Rv
MIC 8 µM N/A

Antitubercular
M. tuberculosis

(non-replicating)
Log Reduction >6 log₁₀ CFU/mL N/A

Antimotility
E. coli (Na⁺-

powered motor)
Inhibition

Complete at 10

µM
[5]

Antimotility
E. coli (H⁺-

powered motor)
Inhibition

Complete at 100

µM
[5]

Experimental Protocols
The characterization of BB2-50F involved several key experimental procedures. The

methodologies for two primary assays are detailed below.

Minimum Inhibitory Concentration (MIC) Determination
against M. tuberculosis
This protocol is essential for quantifying the potency of an antimicrobial agent.

Bacterial Culture:M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented

with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) until it

reaches mid-log phase.

Compound Preparation: BB2-50F is serially diluted in DMSO and then further diluted in 7H9

broth to achieve the desired final concentrations.

Assay Setup: The bacterial culture is diluted to a final inoculum of 5 x 10⁵ CFU/mL in a 96-

well microplate. The serially diluted BB2-50F is added to the wells.
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Incubation: Plates are incubated at 37°C for 7-14 days.

Readout: The MIC is determined as the lowest concentration of BB2-50F that completely

inhibits visible bacterial growth. Visual inspection or a resazurin-based colorimetric readout

can be used.

Bacterial Motility (Tethered Cell) Assay
This assay directly visualizes the effect of an inhibitor on the function of the bacterial flagellar

motor.[5]

Cell Preparation:E. coli strains expressing specific stator types (e.g., Na⁺-powered

PomA/PotB) are grown to mid-log phase. Cells are sheared to remove flagellar filaments,

leaving short stubs.

Tethering: The cell bodies are tethered to a glass coverslip via antibodies specific to the

flagellar stubs.

Microscopy Setup: The coverslip is mounted on a microscope slide, creating a flow cell. The

slide is observed under a phase-contrast microscope equipped with a high-speed camera.

Data Acquisition: Baseline rotation of the tethered cells is recorded. BB2-50F, diluted in

motility buffer, is then introduced into the flow cell at various concentrations.

Analysis: The rotational speed of individual cells is measured before, during, and after

exposure to the compound. The percentage of rotating cells and their average speed are

quantified to determine the inhibitory effect.
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General Experimental Workflow for BB2-50F Evaluation.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12365362?utm_src=pdf-body-img
https://www.benchchem.com/product/b12365362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BB2-50F is a compelling antitubercular lead compound with a novel dual-targeting mechanism

of action that disrupts the core energy-generating pathways of Mycobacterium tuberculosis. Its

ability to rapidly kill both replicating and persistent forms of the bacteria, coupled with its distinct

mode of action compared to current frontline drugs, makes it a valuable candidate for further

preclinical and clinical development. The detailed experimental protocols and mechanistic

insights provided in this guide offer a solid foundation for researchers aiming to build upon this

promising area of tuberculosis drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glpbio.com [glpbio.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to BB2-50F: A Dual-
Targeting Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365362#chemical-structure-and-properties-of-bb2-
50f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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